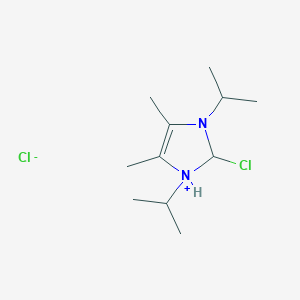![molecular formula C10H22O2Si B12567596 tert-Butyl(dimethyl){[(2R)-2-methyloxiran-2-yl]methoxy}silane CAS No. 199658-45-2](/img/structure/B12567596.png)
tert-Butyl(dimethyl){[(2R)-2-methyloxiran-2-yl]methoxy}silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(dimethyl){[(2R)-2-methyloxiran-2-yl]methoxy}silane is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a tert-butyl group, dimethylsilyl group, and an oxirane ring. This compound is often used in organic synthesis due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl(dimethyl){[(2R)-2-methyloxiran-2-yl]methoxy}silane can be synthesized through various methods. One common approach involves the reaction of tert-butyl(dimethyl)silyl chloride with (2R)-2-methyloxirane in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and advanced purification techniques helps in maintaining the quality and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(dimethyl){[(2R)-2-methyloxiran-2-yl]methoxy}silane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The silyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is often employed.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used for silyl group substitution.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Various substituted silanes
Scientific Research Applications
tert-Butyl(dimethyl){[(2R)-2-methyloxiran-2-yl]methoxy}silane has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Employed in the synthesis of bioactive molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl(dimethyl){[(2R)-2-methyloxiran-2-yl]methoxy}silane involves its ability to act as a protecting group. The tert-butyl and dimethylsilyl groups provide steric hindrance, preventing unwanted reactions at specific sites. The oxirane ring can undergo ring-opening reactions, allowing for further functionalization .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl(dimethyl){[(2R)-2-methyl-3-(phenylsulfonyl)propyl]oxy}silane
- tert-Butyldimethyl(2-propynyloxy)silane
- tert-Butyl(dimethyl){2-methyl-2-[(2S)-2-oxiranyl]propoxy}silane
Uniqueness
tert-Butyl(dimethyl){[(2R)-2-methyloxiran-2-yl]methoxy}silane is unique due to its combination of a tert-butyl group, dimethylsilyl group, and an oxirane ring. This combination provides a balance of stability and reactivity, making it a valuable compound in various synthetic applications .
Properties
CAS No. |
199658-45-2 |
|---|---|
Molecular Formula |
C10H22O2Si |
Molecular Weight |
202.37 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[[(2R)-2-methyloxiran-2-yl]methoxy]silane |
InChI |
InChI=1S/C10H22O2Si/c1-9(2,3)13(5,6)12-8-10(4)7-11-10/h7-8H2,1-6H3/t10-/m1/s1 |
InChI Key |
YRWBWBRTFFYLTQ-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@@]1(CO1)CO[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC1(CO1)CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



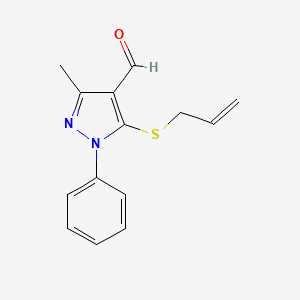
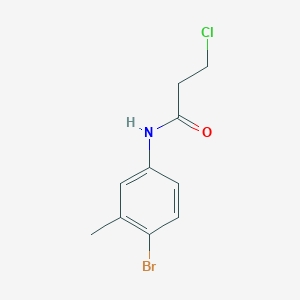
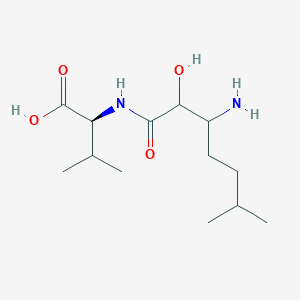
![2,2'-(1,4-Phenylene)bis[4-(chloromethyl)-1,3-dioxolane]](/img/structure/B12567552.png)

![1H-Indole, 2,3-dihydro-3-methylene-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12567575.png)

![N-{2-[Methyl(3-methyl-4-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B12567602.png)
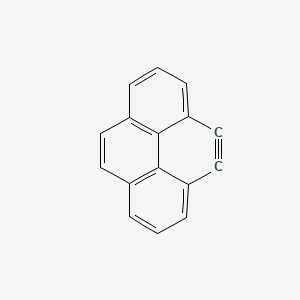
![N,N-Dimethyl-4-[(E)-(2,3,5,6-tetrachlorophenyl)diazenyl]aniline](/img/structure/B12567608.png)
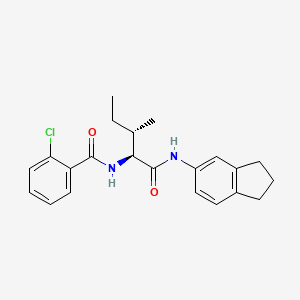
![1,2-Propanediol, 3-[2-(hexyloxy)-3-hydroxypropoxy]-](/img/structure/B12567613.png)
